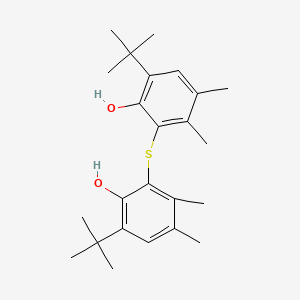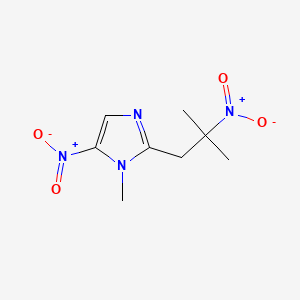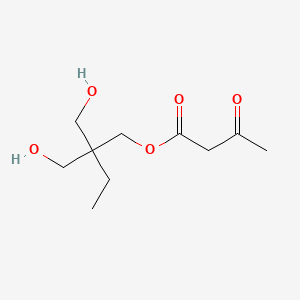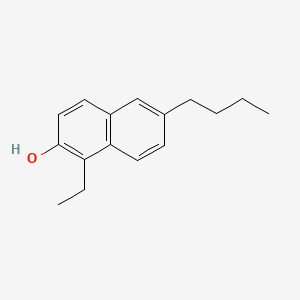
2-Naphthalenol, 6-butyl-1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 6-butyl-1-ethyl- is an organic compound belonging to the class of naphthalenols It is characterized by a naphthalene ring substituted with a hydroxyl group at the second position, a butyl group at the sixth position, and an ethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-butyl-1-ethyl- typically involves multi-step organic reactions. One common method starts with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to alkylation reactions to introduce the butyl and ethyl groups at the desired positions. The final step involves the hydrolysis of the sulfonic acid group to yield the hydroxyl group at the second position.
Industrial Production Methods
Industrial production of 2-Naphthalenol, 6-butyl-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 6-butyl-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Naphthalenol, 6-butyl-1-ethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 6-butyl-1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less bioactive.
1-Naphthalenol: The hydroxyl group is at the first position, leading to different chemical reactivity and biological activity.
6-Butyl-2-naphthol: Similar structure but lacks the ethyl group, affecting its overall properties.
Uniqueness
2-Naphthalenol, 6-butyl-1-ethyl- is unique due to the specific positioning of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The combination of the butyl and ethyl groups with the hydroxyl group on the naphthalene ring provides a distinct set of properties that differentiate it from other naphthalenol derivatives.
Properties
CAS No. |
17294-93-8 |
|---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
6-butyl-1-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-5-6-12-7-9-15-13(11-12)8-10-16(17)14(15)4-2/h7-11,17H,3-6H2,1-2H3 |
InChI Key |
GRZRRVVASYGIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


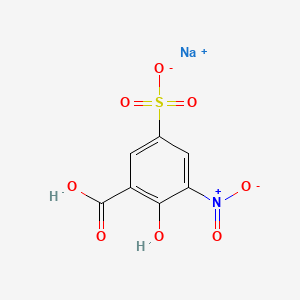
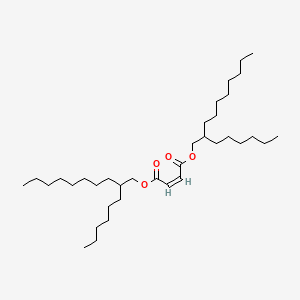
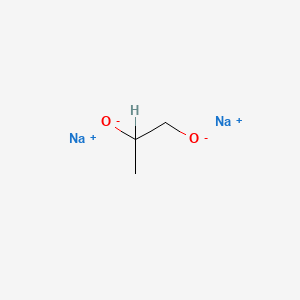
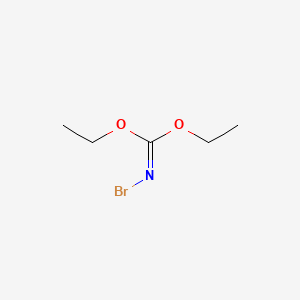
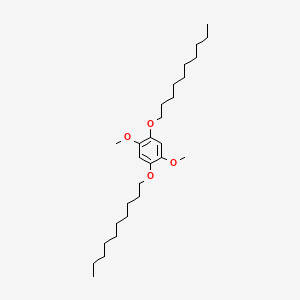

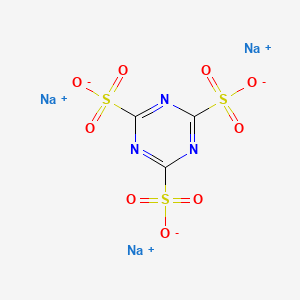
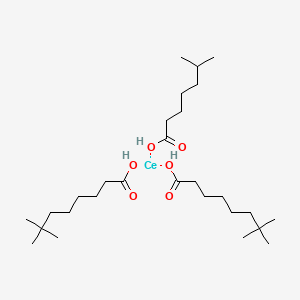
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
